molecular formula C16H18N2O3 B4245722 3-nitro-N-(4-propoxybenzyl)aniline

3-nitro-N-(4-propoxybenzyl)aniline

Cat. No.: B4245722
M. Wt: 286.33 g/mol
InChI Key: KHILIDKABLLDAD-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 3-Nitro-N-(4-propoxybenzyl)aniline (CAS: Not explicitly provided) is a nitro-substituted aniline derivative with the molecular formula C₁₆H₁₈N₂O₃ (calculated molecular weight: ~286 g/mol). Its structure comprises:

  • A 3-nitroaniline core (C₆H₄(NO₂)NH₂).
  • A 4-propoxybenzyl substituent (CH₂-C₆H₄-OCH₂CH₂CH₃) attached to the aniline nitrogen.

The nitro group at the 3-position on the aromatic ring is a strong electron-withdrawing group, while the 4-propoxybenzyl substituent introduces steric bulk and lipophilicity.

Properties

IUPAC Name

3-nitro-N-[(4-propoxyphenyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-2-10-21-16-8-6-13(7-9-16)12-17-14-4-3-5-15(11-14)18(19)20/h3-9,11,17H,2,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHILIDKABLLDAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CNC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-(4-propoxybenzyl)aniline typically involves a multi-step process. One common method starts with the nitration of aniline to introduce the nitro group. This is followed by the protection of the amino group to prevent unwanted reactions during subsequent steps. The protected intermediate is then subjected to a Friedel-Crafts alkylation reaction to introduce the propoxybenzyl group. Finally, the protecting group is removed to yield the desired product .

Industrial Production Methods

Industrial production of 3-nitro-N-(4-propoxybenzyl)aniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure the purity and quality of the final product .

Mechanism of Action

The mechanism of action of 3-nitro-N-(4-propoxybenzyl)aniline involves its interaction with molecular targets and pathways in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Aniline/Benzyl) Notable Properties/Applications References
3-Nitro-N-(4-propoxybenzyl)aniline C₁₆H₁₈N₂O₃ ~286 Aniline: 3-NO₂; Benzyl: 4-OCH₂CH₂CH₃ High lipophilicity (predicted); potential intermediate in COF synthesis [Inferred]
4-Chloro-N-(4-propoxybenzyl)aniline C₁₆H₁₈ClNO 275.77 Aniline: 4-Cl; Benzyl: 4-OCH₂CH₂CH₃ XLogP3: 4.9; used in pharmaceutical research
4-Methoxy-N-(4-nitrobenzyl)aniline C₁₄H₁₃N₃O₃ ~283 Aniline: 4-OCH₃; Benzyl: 4-NO₂ Forms hydrogen-bonded dimers; crystallizes in chains along the c-axis
3-Nitro-N-(3-propoxybenzyl)aniline C₁₆H₁₈N₂O₃ ~286 Aniline: 3-NO₂; Benzyl: 3-OCH₂CH₂CH₃ Structural isomer; altered electronic properties due to substituent position
4-Nitro-N-(3-nitrophenyl)benzamide C₁₃H₉N₃O₅ 287.23 Benzamide: 4-NO₂; Aniline: 3-NO₂ High melting point (502–503 K); used in crystallography studies

Key Differences and Implications

Substituent Position and Electronic Effects Nitro vs. Methoxy vs. Propoxy: The longer propoxy chain in the target compound enhances lipophilicity (XLogP3 ~4.9 vs. ~3.5 for methoxy derivatives), which may improve membrane permeability in biological systems .

Crystallographic Behavior

  • The 4-Methoxy-N-(4-nitrobenzyl)aniline forms intermolecular N–H···O hydrogen bonds and C–H···π interactions, stabilizing its crystal lattice. Similar behavior is expected for the target compound .

Biological and Material Applications Pharmaceutical Potential: Chloro derivatives (e.g., 4-Chloro-N-(4-propoxybenzyl)aniline) are explored for antipsychotic or anticancer activity due to their halogen-mediated interactions . COF Synthesis: Nitroaniline derivatives (e.g., 3-nitro-N-(4-nitrophenyl)aniline in ) serve as linkers in covalent organic frameworks (COFs), suggesting the target compound could have analogous applications in photovoltaics or catalysis .

Thermal Stability

  • Benzamide derivatives (e.g., 4-Nitro-N-(3-nitrophenyl)benzamide) exhibit high thermal stability (mp >500 K), while alkoxy-substituted anilines generally have lower melting points due to reduced hydrogen bonding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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